Naphthalene, methylnaphthalenes appears as a black liquid with the odor of coal tar. Negligibly soluble in water. Slightly denser than water. Vapors, fumes or direct contact may irritate the eyes. Direct skin contact may produce severe burns. Inhalation may produce mucous irritation, dizziness, loss of coordination, cardiovascular collapse and death.
Naphthalene is an aromatic hydrocarbon comprising two fused benzene rings. It occurs in the essential oils of numerous plant species e.g. magnolia. It has a role as a volatile oil component, a plant metabolite, an environmental contaminant, a carcinogenic agent, a mouse metabolite and an apoptosis inhibitor. It is an ortho-fused bicyclic arene and a member of naphthalenes.
Naphthalene is used in the production of phthalic anhydride; it is also used in mothballs. Acute (short- term) exposure of humans to naphthalene by inhalation, ingestion, and dermal contact is associated with hemolytic anemia, damage to the liver, and neurological damage. Cataracts have also been reported in workers acutely exposed to naphthalene by inhalation and ingestion. Chronic (long-term) exposure of workers and rodents to naphthalene has been reported to cause cataracts and damage to the retina. Hemolytic anemia has been reported in infants born to mothers who "sniffed" and ingested naphthalene (as mothballs) during pregnancy. Available data are inadequate to establish a causal relationship between exposure to naphthalene and cancer in humans. EPA has classified naphthalene as a Group C, possible human carcinogen.
Naphthalene is a natural product found in Herbertus norenus, Swertia japonica, and other organisms with data available.
Naphthalene is a white, volatile, solid polycyclic hydrocarbon with a strong mothball odor. Naphthalene is obtained from either coal tar or petroleum distillation and is primarily used to manufacture phthalic anhydride, but is also used in moth repellents. Exposure to naphthalene is associated with hemolytic anemia, damage to the liver and neurological system, cataracts and retinal hemorrhage. Naphthalene is reasonably anticipated to be a human carcinogen and may be associated with an increased risk of developing laryngeal and colorectal cancer. (NCI05)
Naphthalene can cause cancer according to The National Toxicology Program.
Naphthalene is the simplest polyaromatic hydrocarbon (PAH) consisting of two fused benzene rings. It has a distinct, pungent odor that can be detected at levels as low as 0.08 ppm. Naphthalene is the most abundant single component of coal tar so most of it is now industrially derived from coal tar. From the 1960s until the 1990s, significant amounts of naphthalene were also produced from heavy petroleum fractions during petroleum refining, but today petroleum-derived naphthalene represents only a minor component of naphthalene production. Naphthalene is also produced naturally with trace amounts of naphthalene being produced by black walnuts, magnolias and specific types of deer, as well as the Formosan subterranean termite. Some strains of the endophytic fungus (Muscodor albus) also produce naphthalene. Naphthalene and other polycyclic aromatic hydrocarbons (PAHs) are released from incomplete combustion processes originating in industry, cigarette smoke and motor vehicle exhaust, as well as natural events such as forest fires. Industrially, naphthalene is used in the production of phthalic anhydride, as a solvent for chemical reactions, as a wetting agent and as a fumigant. It is also used in pyrotechnic special effects such as the generation of black smoke and simulated explosions. In the past, naphthalene was administered orally to kill parasitic worms in livestock. Naphthalene was once the primary ingredient in mothballs, though its use has largely been replaced in favor of alternatives such as 1,4-dichlorobenzene. In a sealed container containing naphthalene pellets, naphthalene vapors build up to levels that are toxic to both the adult and larval forms of many moths. Naphthalene has been shown to exhibit apoptotic and catabolic functions (4, 5). Exposure to large amounts of naphthalene may damage or destroy red blood cells. Humans, in particular children, have developed this condition, known as hemolytic anemia, after ingesting mothballs or deodorant blocks containing naphthalene.
naphthalene is a metabolite found in or produced by Saccharomyces cerevisiae.
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Naphthalene-1,2,3,4-13C4
CAS No.: 287399-39-7
Cat. No.: VC8170863
Molecular Formula: C10H8
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 287399-39-7 |
|---|---|
| Molecular Formula | C10H8 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | naphthalene |
| Standard InChI | InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H |
| Standard InChI Key | UFWIBTONFRDIAS-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC2=[13CH][13CH]=[13CH][13CH]=C2C=C1 |
| Impurities | Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum. The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases. |
| SMILES | C1=CC=C2C=CC=CC2=C1 |
| Canonical SMILES | C1=CC=C2C=CC=CC2=C1 |
| Boiling Point | 424 °F at 760 mmHg (NTP, 1992) 217.9 deg C 217.00 to 219.00 °C. @ 760.00 mm Hg 218 °C 424 °F |
| Colorform | White crystalline flakes ... Plates from ethanol WHITE SCALES, BALLS, POWDER OR CAKES Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes Colorless to brown solid ... [Note: Shipped as a molten solid] |
| Flash Point | 190 °F (NTP, 1992) 174 °F (NFPA, 2010) 174 °F; 79 °C (Closed cup) 80 °C c.c. 174 °F |
| Melting Point | 176.4 °F (NTP, 1992) 80.2 °C Sublimes appreciably at temperatures above melting point; volatile with steam 80.3 °C 80 °C 176 °F |
Introduction
Structural and Isotopic Characteristics
Naphthalene-1,2,3,4-13C4 retains the fused bicyclic aromatic structure of naphthalene, consisting of two benzene rings sharing two adjacent carbon atoms. The isotopic labeling introduces four 13C atoms at the 1, 2, 3, and 4 positions, altering its spectral signatures while maintaining chemical reactivity akin to unlabeled naphthalene. The 2D and 3D structural conformers, accessible via PubChem , highlight the planar geometry and bond lengths consistent with aromatic systems.
Table 1: Key Identifiers and Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 287399-39-7 | |
| Molecular Formula | C10H8 | |
| Molecular Weight | 132.17 g/mol | |
| IUPAC Name | Naphthalene-1,2,3,4-13C4 | |
| DSSTox Substance ID | DTXSID70745774 |
The isotopic enrichment (99% 13C at specified positions) ensures minimal natural abundance interference in tracer studies, making it indispensable for nuclear magnetic resonance (NMR) and mass spectrometry (MS) applications .
Synthesis and Labeling Strategies
The synthesis of Naphthalene-1,2,3,4-13C4 involves Friedel-Crafts acylation followed by cyclization, as demonstrated in the preparation of 13C-labeled plasmodione metabolites . A representative pathway includes:
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Friedel-Crafts Acylation: Benzene-1,2,3,4,5,6-13C6 reacts with succinic anhydride in the presence of AlCl3, yielding 4-oxo-4-(phenyl-13C6)butanoic-1,2,3,4-13C4 acid.
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Cyclization: Treatment with hydrazine and KOH induces cyclodehydration, forming 3,4-dihydronaphthalen-1(2H)-one-13C10, which is subsequently dehydrogenated to yield the labeled naphthalene derivative .
Critical Reaction Parameters:
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Temperature: 120–215°C for cyclization steps.
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Catalysts: AlCl3 (Friedel-Crafts), KOH (cyclization).
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Isotopic Purity: >99% 13C enrichment confirmed via 13C NMR .
| Property | Naphthalene | Naphthalene-1,2,3,4-13C4 |
|---|---|---|
| Molecular Weight | 128.17 g/mol | 132.17 g/mol |
| Melting Point | 80.26°C | ≈80°C (estimated) |
| Boiling Point | 218°C | ≈218°C (estimated) |
| Log P (Octanol-Water) | 3.45 | 3.45 (estimated) |
Isotopic substitution minimally impacts bulk properties but significantly affects spectroscopic characteristics, as detailed below.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR spectra of Naphthalene-1,2,3,4-13C4 exhibit distinct splitting patterns due to 13C-13C coupling. For example, the carbonyl carbon in intermediates shows doublets (J = 52.5–56.3 Hz), while aromatic carbons display complex multiplet structures .
Representative 13C NMR Data:
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δ 198.0 ppm: Carbonyl carbon (dd, J = 52.5, 39.8 Hz).
Mass Spectrometry (MS)
High-resolution MS reveals a molecular ion peak at m/z 132.17 ([M]+- ), with fragmentation patterns shifted by 4 Da compared to unlabeled naphthalene. Isotopic clusters confirm the presence of four 13C atoms .
Applications in Scientific Research
Metabolic Tracing
The compound’s 13C labels enable precise tracking in drug metabolism studies. For example, plasmodione metabolites synthesized using Naphthalene-1,2,3,4-13C4 allowed researchers to elucidate hepatic metabolic pathways via LC-MS/MS .
Environmental Chemistry
As a PAH, naphthalene derivatives are monitored in environmental samples. Isotopic labeling facilitates distinguishing anthropogenic sources from natural background levels in soil and air particulate studies.
Spectroscopic Standards
The compound serves as a calibration standard in 13C NMR, improving signal assignment accuracy in complex mixtures.
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